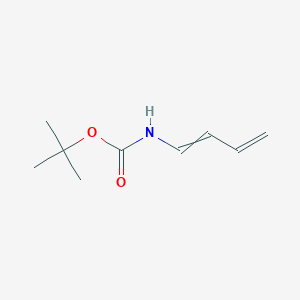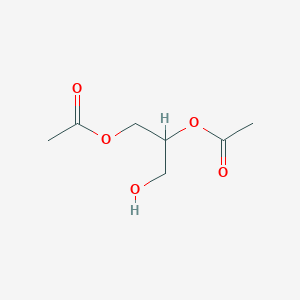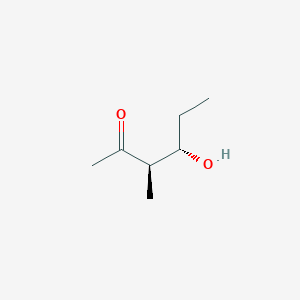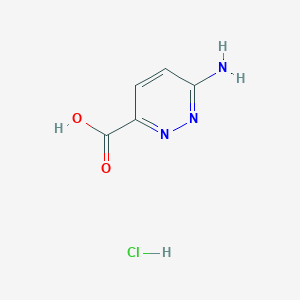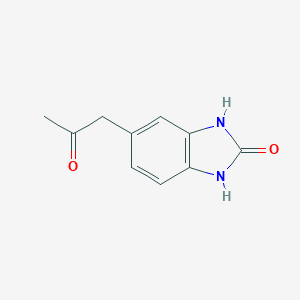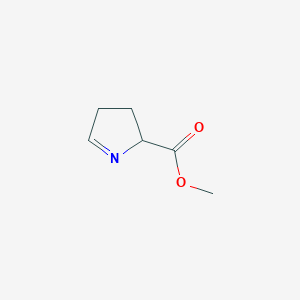
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate, also known as MDP, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. MDP is a pyrrole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to induce the expression of p53, a tumor suppressor protein that plays a role in apoptosis.
生化学的および生理学的効果
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer.
実験室実験の利点と制限
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a cost-effective compound for research. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to have low toxicity, which makes it a safe compound for in vitro and in vivo experiments. However, one limitation of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the study of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate. One direction is to further elucidate its mechanism of action, which will provide insights into its potential applications in various fields. Another direction is to explore its potential as a drug candidate for the treatment of inflammatory diseases, cancer, and bacterial infections. Additionally, future studies could focus on the development of new synthesis methods for Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate that are more efficient and environmentally friendly. Finally, future studies could explore the potential of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate as a tool for the study of various biological pathways and processes.
合成法
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate can be synthesized through various methods. One of the most common methods involves the reaction between 1,4-dicarbonyl compounds and primary amines in the presence of a Lewis acid catalyst. Another method involves the reaction between α,β-unsaturated ketones and primary amines in the presence of a reducing agent. The synthesis of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has also been achieved through the reaction between pyrrole and ethyl oxalyl chloride in the presence of a base. These methods have been optimized to yield high purity and yield of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate.
科学的研究の応用
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
119866-62-5 |
|---|---|
製品名 |
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate |
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC名 |
methyl 3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H9NO2/c1-9-6(8)5-3-2-4-7-5/h4-5H,2-3H2,1H3 |
InChIキー |
UUOIGFORPIYIRI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCC=N1 |
正規SMILES |
COC(=O)C1CCC=N1 |
同義語 |
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



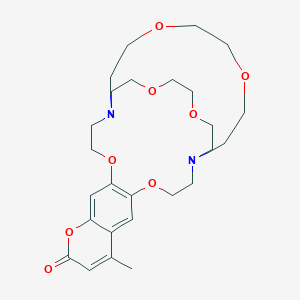
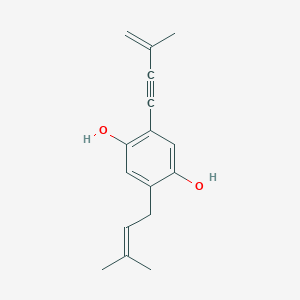
![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
![4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B55331.png)
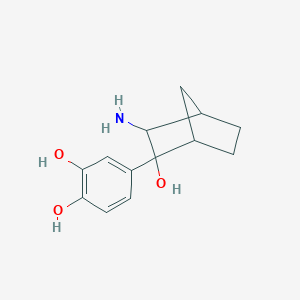
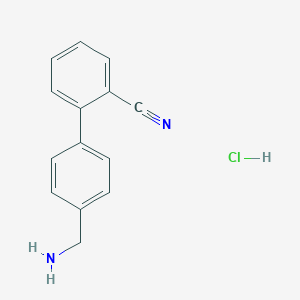

![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
